4,5-Dichloro-1-(4-nitrophenyl)imidazole
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Overview
Description
4,5-Dichloro-1-(4-nitrophenyl)imidazole is a heterocyclic compound that features both chlorine and nitro functional groups attached to an imidazole ring
Mechanism of Action
Target of Action
4,5-Dichloro-1-(4-nitrophenyl)imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known for their broad range of biological activities, suggesting that they interact with various targets in the body .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known for their broad range of biological activities, suggesting that they may have various effects at the molecular and cellular level .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-(4-nitrophenyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitroaniline with a chlorinating agent to introduce the chlorine atoms at the 4 and 5 positions of the imidazole ring . The reaction conditions often require the use of a solvent such as dichloromethane or toluene and may involve catalysts like copper(II) chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinating agents and nitro compounds .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1-(4-nitrophenyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or methanol; catalysts like copper(II) chloride.
Reduction: Hydrogen gas, palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Scientific Research Applications
4,5-Dichloro-1-(4-nitrophenyl)imidazole has diverse applications in scientific research:
Comparison with Similar Compounds
4,5-Dichloroimidazole: Lacks the nitro group, making it less reactive in certain redox reactions.
4,5-Dicyanoimidazole: Contains cyano groups instead of nitro, leading to different electronic properties and reactivity.
4,5-Dibromoimidazole:
Uniqueness: 4,5-Dichloro-1-(4-nitrophenyl)imidazole is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4,5-dichloro-1-(4-nitrophenyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-8-9(11)13(5-12-8)6-1-3-7(4-2-6)14(15)16/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXUKUVBETUBCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380984 |
Source
|
Record name | 4,5-dichloro-1-(4-nitrophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649579-09-9 |
Source
|
Record name | 4,5-dichloro-1-(4-nitrophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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